

Quantitative Data Summary for Apratastat

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Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

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The table below summarizes the key pharmacological and in vitro activity data available for **Apratastat**.

Parameter	Value / Description	Context / Condition	Source
IC ₅₀ (In Vitro)	144 ng/mL (~0.35 µM)	Inhibition of TNF-α release in an <i>in vitro</i> assay [1].	Clinical Study
IC ₅₀ (Ex Vivo)	81.7 ng/mL (~0.20 µM)	Inhibition of TNF-α release in an <i>ex vivo</i> study [1].	Clinical Study
IC ₅₀ (In Vivo PD Model)	126 ng/mL (~0.30 µM)	Plasma concentration for 50% inhibition in an endotoxin-challenged human study [1].	Clinical Study
Molecular Weight	414.50 g/mol	Chemical Formula: C ₁₇ H ₂₂ N ₂ O ₆ S ₂ [2] [3].	Supplier Data
CAS Number	287405-51-0	Unique chemical identifier [2] [3].	Supplier Data
Mechanism of Action	Dual inhibitor of TACE (ADAM17) and MMPs	Orally active, reversible inhibitor [2] [1] [3].	Multiple Sources

Proposed Analytical & Experimental Protocols

Since a specific analytical method for **Apratastat** is not documented in the available literature, the following protocol is proposed based on standard bioanalytical practices and methods used for structurally complex drugs [4].

Protocol 1: Bioanalytical Method for Quantification of **Apratastat** in Plasma

This method is adapted from a validated approach for other drugs, outlining the key steps for developing a precise and accurate HPLC-based assay [4].

• Instrumentation and Chromatographic Conditions

- **Apparatus:** Alliance e2695 HPLC system or equivalent, equipped with a quaternary pump, in-line degasser, auto-sampler, and a Photo-Diode Array (PDA) detector.
- **Software:** Empower 2 or equivalent for data collection and processing.
- **Column:** Agilent Symmetry C8 column (5 μm , 250 mm \times 4.6 mm) or equivalent.
- **Mobile Phase:** Isocratic elution with a mixture of **HPLC-grade Acetonitrile** and **7 mM Triethylamine (TEA)** in deionized water, with pH adjusted to **2.5** using *ortho*-Phosphoric Acid, in a ratio of **40:60 (v/v)**.
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 283 nm (based on the UV profile of structurally similar compounds).
- **Injection Volume:** 10 μL .
- **Column Temperature:** Maintained at room temperature.

• Preparation of Standard Solutions and Quality Controls

- **Stock Solutions:** Prepare a primary stock solution of **Apratastat** by accurately weighing 10 mg and dissolving it in 100 mL of HPLC-grade acetonitrile to obtain a 100 $\mu\text{g}/\text{mL}$ solution.
- **Working Solutions:** Dilute the stock solution with acetonitrile to prepare a series of working standards for the calibration curve and quality control (QC) samples.
- **Calibration Standards:** Spike blank rat plasma with the working solutions to create calibration standards covering the expected concentration range (e.g., 10–200 ng/mL).
- **Quality Control (QC) Samples:** Prepare QC samples at three concentration levels (Low, Medium, High) in blank plasma, for example, at 50, 100, and 150 ng/mL.

• Sample Preparation (Liquid-Liquid Extraction)

- Transfer 100 μL of plasma sample (standard, QC, or unknown) into a 5 mL Eppendorf tube.

- Add 500 μL of the internal standard (IS) working solution. A suitable IS should be selected based on structural similarity.
 - Add 800 μL of a diluent (e.g., acetonitrile) and vortex the mixture for 1 minute.
 - Add 1000 μL of **acetonitrile** as the extraction solvent and vortex vigorously for 10 minutes.
 - Centrifuge the mixture at **4500 rpm for 20 minutes** at 10°C .
 - Transfer the supernatant (organic layer) to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 25°C .
 - Reconstitute the dried residue with 100 μL of mobile phase and inject 10 μL into the HPLC system.
- **Method Validation** The developed method should be validated according to US FDA bioanalytical method validation guidelines to ensure reliability [4]. Key parameters include:
 - **Specificity:** Confirm no interference from plasma components at the retention times of **Apratastat** and the IS.
 - **Linearity and Range:** A calibration curve with a correlation coefficient (r^2) of ≥ 0.99 .
 - **Accuracy and Precision:** Intra-day and inter-day accuracy and precision should be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).
 - **Lower Limit of Quantification (LLOQ):** The lowest standard on the calibration curve with acceptable accuracy and precision (e.g., 5-10 ng/mL).
 - **Extraction Recovery:** Evaluate the efficiency and reproducibility of the extraction process.
 - **Stability:** Assess the stability of **Apratastat** in plasma under various storage and processing conditions.

Mechanism of Action and Experimental Workflow

Apratastat is an orally active, reversible dual inhibitor that targets both Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [1] [3]. The following diagram illustrates its mechanism and a general experimental workflow for in vitro and in vivo studies.

*Diagram 1: Mechanism of Action and Research Applications of **Apratastat**. **Apratastat** inhibits TACE and MMP enzymes, leading to reduced TNF- α release and extracellular matrix (ECM) degradation, with potential applications in oncology and immunology [2] [1] [3].*

Application Notes for Researchers

- **Overcoming Radiotherapy Resistance:** Preclinical studies suggest **Apratastat** has the potential to overcome radiotherapy-resistance in non-small cell lung cancer (NSCLC). Research in this area could focus on combination therapy models [2].
- **Clinical Development History:** **Apratastat** was investigated in clinical trials for rheumatoid arthritis (RA). Despite adequately inhibiting TNF- α release in mechanistic studies, it was not efficacious in RA patients, highlighting a disconnect between biomarker response and clinical outcome that may warrant further investigation [1].
- **Handling and Solubility:** For in vitro work, **Apratastat** is soluble in DMSO (≥ 100 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C or below. Further dilution in aqueous buffers may be required for cell-based assays, noting the potential for solvent precipitation [2].

Important Limitations and Future Research Directions

It is crucial to note that the **analytical method provided above (Protocol 1)** is a **proposal** based on methodologies for similar molecules, as a specific, validated method for **Apratastat** was not found in the available literature. Future research needs to:

- Develop and fully validate a specific bioanalytical method for **Apratastat**, ideally using LC-MS/MS for higher sensitivity and specificity.
- Explore the precise reasons for the disconnect between its potent TNF- α inhibition and lack of clinical efficacy in rheumatoid arthritis.
- Further investigate its anti-tumor and anti-angiogenic effects in other cancer models.

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References

1. Pharmacokinetic-pharmacodynamic Modeling of Apratastat [pubmed.ncbi.nlm.nih.gov]
2. Apratastat (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Apratastat [go.drugbank.com]
4. Validation of the HPLC–PDA method for detection of ... [fjps.springeropen.com]

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